(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its biological activity and potential therapeutic properties.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H20N4O4S/c1-4-11-26-15-8-6-5-7-14(15)18(21(26)28)19-22(29)27-23(32-19)24-20(25-27)13-9-10-16(30-2)17(12-13)31-3/h5-10,12H,4,11H2,1-3H3/b19-18- |
InChI Key |
FBBVUZFMQNWNOE-HNENSFHCSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction using reagents such as palladium catalysts.
Formation of the indole ring: This can be synthesized through a Fischer indole synthesis or other suitable methods.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Alcohols or reduced forms of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds similar to this one have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (MDR-MTB) and other pathogens. The presence of the thiazole and triazole moieties enhances its interaction with biological targets, making it effective against resistant strains.
Case Study: Antitubercular Activity
A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibited significant antibacterial activity. The synthesized compounds were evaluated for their ability to inhibit the growth of Mycobacterium smegmatis, with some demonstrating a minimum inhibitory concentration (MIC) as low as 50 μg/mL .
Anticancer Properties
The compound's structure suggests potential anticancer properties due to its ability to target specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells.
Case Study: Dual Activity
In a study focused on the synthesis of oxadiazole derivatives, researchers found that certain compounds exhibited both antimicrobial and anticancer activities. These compounds were identified as potent inhibitors against thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM .
Biological Evaluation and Mechanism of Action
The biological evaluation of this compound has been conducted using various in vitro assays to determine its efficacy and mechanism of action. The compound's lipophilicity aids in its absorption and distribution within biological systems, enhancing its therapeutic potential.
Mechanism Insights
The azole group present in the compound is known to improve cellular permeability, allowing for better interaction with intracellular targets. This characteristic is crucial for developing effective antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one likely involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: This compound itself.
Other thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with similar ring systems but different substituents.
Indole derivatives: Compounds with the indole ring but different functional groups.
Uniqueness
The uniqueness of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one lies in its combination of the thiazolo[3,2-b][1,2,4]triazole and indole ring systems, along with the specific substituents. This unique structure may confer distinct biological activity and chemical reactivity, setting it apart from other similar compounds.
Biological Activity
The compound (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various pharmacologically relevant moieties such as thiazole and triazole rings, which are known for their diverse biological activities.
- Molecular Formula : C22H18N4O4S
- Molecular Weight : 434.47 g/mol
- CAS Number : 573697-94-6
Antimicrobial Activity
Compounds containing thiazole and triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant activity against various bacterial and fungal strains. For instance:
| Compound | Activity | Target Organism |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazole Derivatives | Antifungal | Candida albicans, Candida parapsilosis |
| Novel Thiazolo Compounds | Antibacterial | Staphylococcus aureus, Escherichia coli |
In a study evaluating the antimicrobial efficacy of synthesized thiazolo[3,2-b][1,2,4]triazoles, several compounds demonstrated moderate to high activity against the mentioned pathogens .
Anticancer Activity
Research has shown that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the target molecule have been reported to exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole Derivatives | HeLa (Cervical Cancer) | 12.5 |
| Thiazole Analogues | MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the structural features of (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one may contribute to its potential anticancer properties .
Antioxidant Activity
The antioxidant potential of compounds containing dimethoxyphenyl groups has been established in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
| Compound | Assay Method | Result |
|---|---|---|
| Dimethoxyphenyl Derivative | DPPH Scavenging Assay | IC50 = 25 µM |
| Related Triazoles | ABTS Assay | Effective at 30 µM |
The antioxidant activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .
Case Studies and Empirical Evidence
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Antifungal Evaluation : A series of synthesized compounds were tested against multiple fungal strains. While some exhibited poor antifungal activity against Candida species, others showed promising results against Aspergillus spp., indicating the need for further optimization .
- Anticancer Screening : In vitro assays demonstrated that certain derivatives could inhibit cell growth in breast cancer models with IC50 values comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
